molecular formula C9H8ClFO2 B7777150 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone CAS No. 854036-06-9

2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B7777150
CAS No.: 854036-06-9
M. Wt: 202.61 g/mol
InChI Key: ANFSUNDCMZJLCI-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, featuring a chloro group at the alpha position and a fluoro and methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-methoxyacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Products include substituted amines or thioethers.

    Oxidation: Products include carboxylic acids or diketones.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The chloro and fluoro substituents can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of acetophenone and has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The compound is characterized by the presence of a chloro group, a fluoro substituent, and a methoxy group, which influence its reactivity and biological interactions. The molecular structure is depicted as follows:

C9H8ClFO2\text{C}_9\text{H}_8\text{Cl}\text{F}\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloro and fluoro substituents enhance the compound's reactivity and binding affinity to specific enzymes or receptors. The methoxy group influences solubility and pharmacokinetic properties, which are critical for its therapeutic efficacy.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding: It may bind to biological receptors, modulating signaling pathways associated with various physiological processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Research has demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and modulation of apoptotic markers like Bcl-2 and Bax .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDTubulin inhibition
3-Fluoro β-lactam derivativesMCF-70.075Apoptosis induction
5-(2′-indolyl)thiazolesVarious10–30Cytotoxicity via apoptosis

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that similar derivatives exhibit activity against various bacterial strains, suggesting potential application in treating infections .

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of related compounds used MRC-5 (human lung fibroblast) and HepG2 (human liver carcinoma) cell lines. The results indicated that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 2: In Vivo Studies
In vivo studies have demonstrated that compounds similar to this compound can significantly reduce tumor growth in animal models. These findings support the hypothesis that these compounds could serve as effective anticancer agents in clinical settings .

Properties

IUPAC Name

2-chloro-1-(5-fluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFSUNDCMZJLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238162
Record name Ethanone, 2-chloro-1-(5-fluoro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854036-06-9
Record name Ethanone, 2-chloro-1-(5-fluoro-2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854036-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(5-fluoro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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